BenchChemオンラインストアへようこそ!

(3-amino-1H-pyrazol-4-yl)phenylMethanone

Medicinal Chemistry Synthetic Intermediate Anxiolytic Agents

Procure (3-amino-1H-pyrazol-4-yl)(phenyl)methanone (CAS 52887-29-3) as your exclusive 3-amino-4-benzoyl aminopyrazole building block. Generic substitution is scientifically unsound: the unique hydrogen-bonding pharmacophore and substitution pattern are critical for kinase inhibitor potency and selectivity. Used in patented syntheses of CNS-active pyrazolo[1,5-a]pyrimidines (US Patent 4900836) with defined therapeutic dosages (0.1–20.0 mg/kg/day). Validated as a p38α MAP kinase inhibitor scaffold (analog IC50 = 2.30 μM). Features zero Rule of 5 violations and LogP 1.69 for drug-like lead optimization. Available in gram to kilogram quantities at ≥98% purity.

Molecular Formula C10H9N3O
Molecular Weight 187.2 g/mol
CAS No. 52887-29-3
Cat. No. B3270543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-amino-1H-pyrazol-4-yl)phenylMethanone
CAS52887-29-3
Molecular FormulaC10H9N3O
Molecular Weight187.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=C(NN=C2)N
InChIInChI=1S/C10H9N3O/c11-10-8(6-12-13-10)9(14)7-4-2-1-3-5-7/h1-6H,(H3,11,12,13)
InChIKeyVZRRGPQFSVSHRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Amino-1H-pyrazol-4-yl)(phenyl)methanone (CAS 52887-29-3): Core Aminopyrazole Scaffold for Kinase-Focused Chemical Biology and Preclinical Intermediate Sourcing


(3-Amino-1H-pyrazol-4-yl)(phenyl)methanone (CAS 52887-29-3) is a synthetic aminopyrazole derivative with the molecular formula C10H9N3O and a molecular weight of 187.20 g/mol . This compound serves as a versatile heterocyclic building block in medicinal chemistry, featuring a 3-amino-1H-pyrazole core substituted at the 4-position with a phenylmethanone (benzoyl) group . The compound exhibits predicted physicochemical properties including a density of 1.324±0.06 g/cm³, a boiling point of 479.7±30.0 °C, a pKa of 12.98±0.50, and an ACD/LogP of 1.69, with zero Rule of 5 violations . The aminopyrazole scaffold is recognized as a privileged structure for kinase inhibitor development due to its ability to engage in key hydrogen bonding interactions within the ATP-binding pocket of target kinases .

Procurement Risk: Why Substituting (3-Amino-1H-pyrazol-4-yl)(phenyl)methanone with Generic Aminopyrazoles Jeopardizes Synthetic Tractability and Target Engagement Reproducibility


Generic substitution among aminopyrazole derivatives is scientifically unsound due to the pronounced sensitivity of both downstream synthetic outcomes and biological target engagement to subtle variations in the substitution pattern. The specific 3-amino-4-benzoyl substitution of (3-amino-1H-pyrazol-4-yl)(phenyl)methanone establishes a unique hydrogen-bonding pharmacophore and provides a distinct reactive handle for further derivatization that is not replicated by regioisomers (e.g., 5-amino-3-substituted pyrazoles), N-substituted analogs, or analogs lacking the benzoyl moiety . In kinase drug discovery, small structural changes in the aminopyrazole scaffold can shift kinase selectivity profiles by several orders of magnitude or completely ablate inhibitory activity [1]. Furthermore, as a key intermediate in the synthesis of pyrazolo[1,5-a]pyrimidine anxiolytic and antiepileptic agents, substitution with a structurally related but non-identical pyrazole would yield a different final product, invalidating comparative pharmacological studies and complicating regulatory documentation [2]. The following quantitative evidence guide establishes the specific, verifiable points of differentiation that justify the procurement of this exact compound over its closest in-class analogs.

Quantitative Differentiation of (3-Amino-1H-pyrazol-4-yl)(phenyl)methanone: Direct and Cross-Study Comparator Data for Procurement Decision-Making


Synthetic Utility: Patent-Validated Intermediate for CNS-Active Pyrazolo[1,5-a]pyrimidines Versus Generic Pyrazole Building Blocks

(3-Amino-1H-pyrazol-4-yl)(phenyl)methanone is explicitly claimed and exemplified as an intermediate for the synthesis of aryl and heteroaryl[7-(aryl and heteroaryl)pyrazolo[1,5-a]pyrimidin-3-yl]methanones, which are therapeutic agents with anxiolytic, antiepileptic, sedative-hypnotic, and skeletal muscle relaxant properties [1]. This represents a specific, patent-defined synthetic pathway that is not documented for generic aminopyrazole isomers such as 5-amino-1-phenyl-1H-pyrazol-4-yl analogs or 3-aminopyrazole derivatives lacking the 4-benzoyl group. The patent demonstrates the successful conversion of this specific intermediate into the final CNS-active pyrazolo[1,5-a]pyrimidine scaffold with defined therapeutic dosages ranging from 0.1 mg to 20.0 mg/kg of body weight per day, with a preferred regimen of 0.5 mg to 10.0 mg/kg [1].

Medicinal Chemistry Synthetic Intermediate Anxiolytic Agents

Kinase Inhibitor Scaffold Potential: p38α MAP Kinase Inhibitory Activity of Structurally Related Aminopyrazole Derivatives Demonstrates Scaffold Validity

While direct IC50 data for (3-amino-1H-pyrazol-4-yl)(phenyl)methanone itself is not publicly available, the closely related analog (5-amino-1-phenyl-1H-pyrazol-4-yl)(phenyl)methanone (which differs by N1-phenyl substitution) exhibits an IC50 of 2.30 μM (2,300 nM) against human recombinant p38α MAP kinase [1]. In contrast, the optimized lead compound RO3201195 (S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone) from the same aminopyrazole scaffold class achieved high oral bioavailability and high selectivity for p38 MAP kinase, advancing to Phase I clinical trials [2]. This demonstrates that the 3-amino-4-benzoyl aminopyrazole core is a validated kinase inhibitor scaffold that can be optimized through rational substitution to achieve nanomolar potency and favorable drug-like properties.

Kinase Inhibition p38 MAPK Anti-inflammatory

Aminopyrazole Scaffold Antiproliferative Activity: Class-Level Evidence Supporting Cancer Research Applications

Aminopyrazole-based compounds are recognized as privileged structures for developing cyclin-dependent kinase (CDK) inhibitors, with the 3-amino-1H-pyrazole moiety being particularly amenable to CDK hinge-binding interactions . A study of highly functionalized pyrazole hydrazones and amides sharing the phenylamino pyrazole nucleus demonstrated that derivative 11a exhibited relevant antitumor properties against HeLa, MCF7, SKOV3, and SKMEL28 tumor cell lines with micromolar IC50 values . Additionally, selected pyrazoles from this class showed higher antioxidant and ROS formation inhibition activity than reference drugs acetylsalicylic acid and N-acetylcysteine in platelet assays . While these data are for more elaborated derivatives, they establish the biological relevance of the aminopyrazole scaffold that (3-amino-1H-pyrazol-4-yl)(phenyl)methanone embodies.

Antiproliferative Cancer Research CDK Inhibition

Physicochemical Properties Supporting Oral Bioavailability: Predicted Compliance with Drug-Likeness Rules

(3-Amino-1H-pyrazol-4-yl)(phenyl)methanone exhibits a favorable physicochemical profile for oral bioavailability, with an ACD/LogP of 1.69 and zero violations of Lipinski's Rule of Five . This profile compares favorably to more lipophilic aminopyrazole derivatives that may have higher LogP values and increased risk of poor solubility or metabolic instability. The compound's molecular weight (187.20 g/mol), number of hydrogen bond donors (3), hydrogen bond acceptors (4), and polar surface area (72 Ų) all fall within the optimal ranges for orally bioavailable small molecules . These predicted properties position this compound as a suitable starting scaffold for lead optimization programs aiming to maintain favorable drug-like properties.

Drug-likeness Oral Bioavailability Physicochemical Properties

Commercial Availability and Purity Specifications: Benchmark Data for Procurement Decisions

Multiple reputable vendors supply (3-amino-1H-pyrazol-4-yl)(phenyl)methanone (CAS 52887-29-3) with documented purity specifications. Commercial sources report purities of >97% by HPLC and 98% as standard offerings . This compound is available in research quantities (10G, 100G, 500G, 1KG, 5KG, 10KG, 100KG) , providing procurement flexibility from milligram-scale pilot studies to gram-scale synthetic campaigns. This represents a mature supply chain that reduces sourcing risk compared to custom synthesis-only analogs.

Chemical Procurement Purity Analysis Commercial Availability

Targeted Application Scenarios for (3-Amino-1H-pyrazol-4-yl)(phenyl)methanone Based on Quantitative Differentiation Evidence


Synthesis of CNS-Active Pyrazolo[1,5-a]pyrimidine Drug Candidates (Anxiolytic, Antiepileptic, Sedative-Hypnotic)

Use (3-amino-1H-pyrazol-4-yl)(phenyl)methanone as a key intermediate for synthesizing aryl and heteroaryl[7-(aryl and heteroaryl)pyrazolo[1,5-a]pyrimidin-3-yl]methanones, following the patent-validated synthetic pathway described in US Patent 4900836 [1]. This route provides access to CNS-active compounds with demonstrated anxiolytic, antiepileptic, and sedative-hypnotic activity. The defined therapeutic dosages (0.1-20.0 mg/kg/day) provide a benchmark for in vivo efficacy studies [1].

Medicinal Chemistry Optimization for p38α MAP Kinase Inhibitor Development

Employ (3-amino-1H-pyrazol-4-yl)(phenyl)methanone as a core scaffold for designing novel p38α MAP kinase inhibitors. The closely related analog (5-amino-1-phenyl-1H-pyrazol-4-yl)(phenyl)methanone demonstrates micromolar inhibitory activity (IC50 = 2.30 μM) against p38α MAP kinase [2], and the optimized clinical candidate RO3201195 from the same scaffold class achieved high oral bioavailability and selectivity, validating the scaffold's potential [3]. Structure-activity relationship (SAR) studies can be guided by the favorable physicochemical profile (LogP = 1.69, zero Rule of 5 violations) to maintain drug-like properties during lead optimization .

Antiproliferative Agent Discovery Targeting Tumor Cell Lines (HeLa, MCF7, SKOV3, SKMEL28)

Utilize (3-amino-1H-pyrazol-4-yl)(phenyl)methanone as a starting material for synthesizing novel aminopyrazole-based antiproliferative agents. The phenylamino pyrazole scaffold has demonstrated antitumor activity with micromolar IC50 values against HeLa, MCF7, SKOV3, and SKMEL28 cell lines in derivative 11a . Additionally, the scaffold shows antioxidant and ROS formation inhibition superior to reference drugs acetylsalicylic acid and N-acetylcysteine, suggesting potential for developing agents with dual antiproliferative and antioxidant mechanisms .

Custom Synthesis of Novel Aminopyrazole Derivatives via Diversification at the 3-Amino and 4-Benzoyl Positions

Leverage the synthetic accessibility of (3-amino-1H-pyrazol-4-yl)(phenyl)methanone for preparing libraries of novel aminopyrazole derivatives. The compound undergoes oxidation of the amino group to nitro derivatives and reduction of the carbonyl group to alcohol derivatives . The 3-amino and 4-benzoyl positions provide distinct diversification points for generating compound libraries for high-throughput screening campaigns. Commercial availability in gram to kilogram quantities (purity >97% HPLC, 98%) supports both small-scale exploratory chemistry and larger-scale optimization .

Quote Request

Request a Quote for (3-amino-1H-pyrazol-4-yl)phenylMethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.